(4-(Isobutylsulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
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Description
IBMP-8 is a compound that has gained significant attention due to its potential applications in various fields of research and industry. It has a molecular formula of C20H25NO3S2 and a molecular weight of 391.54 .
Molecular Structure Analysis
The molecular structure of IBMP-8 consists of a piperidine ring attached to a phenyl ring through a sulfonyl group. Another phenyl ring is attached to the piperidine ring through a methanone group .
Chemical Reactions Analysis
While specific chemical reactions involving IBMP-8 are not available, similar compounds have been involved in reactions such as the Suzuki–Miyaura coupling . More research is needed to determine the specific reactions that IBMP-8 can undergo.
Scientific Research Applications
Structural and Synthetic Studies
Synthesis and Structural Characterization
A study detailed the synthesis of a structurally related compound, where the piperidine ring adopts a chair conformation. This research highlighted the molecule's thermal stability and provided insights into its optical and etching properties through X-ray diffraction, Hirshfeld surface analysis, and density functional theory (DFT) calculations (Karthik et al., 2021).
Antimicrobial Activity
Research on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives demonstrated their potential antimicrobial activity. The synthesis involved reaction with various sulfonyl and acid chlorides, showcasing a method for developing new compounds with potential biological applications (Mallesha & Mohana, 2014).
Potential Biological Applications
Antitubercular Activity
A series of compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis. One specific derivative showed significant efficacy, highlighting the therapeutic potential of these compounds in treating tuberculosis (Bisht et al., 2010).
Enzyme Inhibitory and Molecular Docking Studies
Novel thiophene-based heterocyclic compounds were assessed for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These studies are crucial for understanding the compounds' potential in developing enzyme inhibitors, with molecular docking analyses providing insights into their interaction mechanisms (Cetin et al., 2021).
Antileukemic Activity
The synthesis of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives and their evaluation for antiproliferative activity against leukemia cells underscored the anticancer potential of piperidine derivatives. This research provides a foundation for further exploration of these compounds in cancer treatment (Vinaya et al., 2011).
Properties
IUPAC Name |
[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S2/c1-15(2)14-26(23,24)18-9-11-21(12-10-18)20(22)17-7-5-16(6-8-17)19-4-3-13-25-19/h3-8,13,15,18H,9-12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEYOFZMVRLJRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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